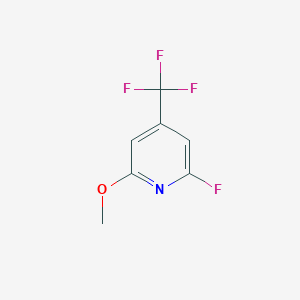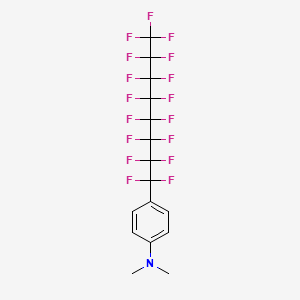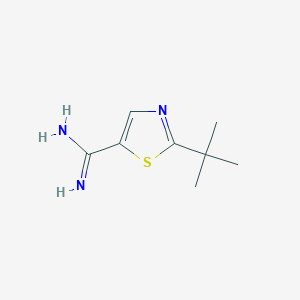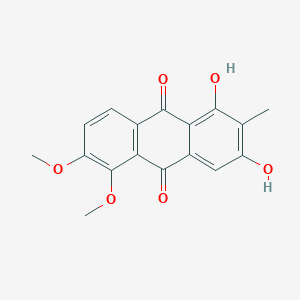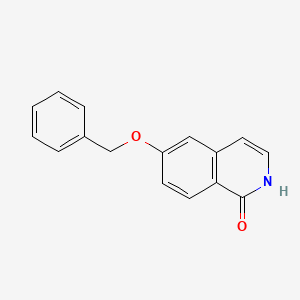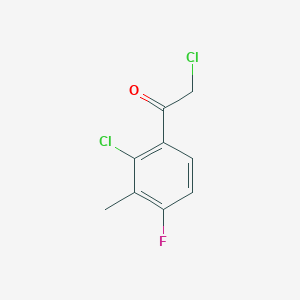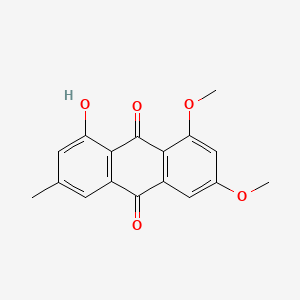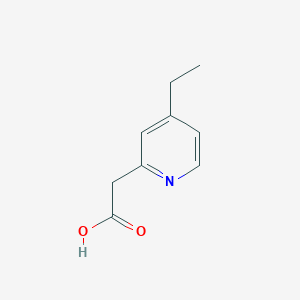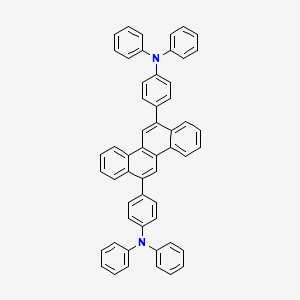
4,4'-(Chrysene-6,12-diyl)bis(N,N-diphenylaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Chrysene-6,12-diyl)bis(N,N-diphenylaniline): is a compound that belongs to the family of chrysene derivatives. It is characterized by the presence of a chrysene core moiety and diphenylaniline groups. This compound is known for its electroluminescent properties, making it a valuable material in the field of organic electronics, particularly in the development of light-emitting devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Chrysene-6,12-diyl)bis(N,N-diphenylaniline) typically involves the reaction of chrysene derivatives with diphenylaniline under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions. The reaction conditions often involve the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-(Chrysene-6,12-diyl)bis(N,N-diphenylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, using reagents such as bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of partially hydrogenated derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4,4’-(Chrysene-6,12-diyl)bis(N,N-diphenylaniline) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging.
Mecanismo De Acción
The mechanism of action of 4,4’-(Chrysene-6,12-diyl)bis(N,N-diphenylaniline) in electroluminescent devices involves the excitation of electrons to higher energy states upon application of an electric field. The excited electrons then return to their ground state, emitting light in the process. The molecular targets include the electronic states of the chrysene core and the diphenylaniline groups, which facilitate efficient light emission .
Comparación Con Compuestos Similares
12-(4-(Diphenylamino)phenyl)-N,N-Diphenylchrysen-6-amine (TPA-C-DPA): Another chrysene derivative with similar electroluminescent properties.
4,4’-(Cyclohexane-1,1-diyl)bis(N,N-di-p-tolylaniline): A structurally related compound with different electronic properties.
Uniqueness: 4,4’-(Chrysene-6,12-diyl)bis(N,N-diphenylaniline) is unique due to its specific combination of chrysene and diphenylaniline moieties, which provide it with distinct electroluminescent properties. This makes it particularly valuable in the development of high-efficiency OLEDs and other light-emitting devices .
Propiedades
Fórmula molecular |
C54H38N2 |
|---|---|
Peso molecular |
714.9 g/mol |
Nombre IUPAC |
N,N-diphenyl-4-[12-[4-(N-phenylanilino)phenyl]chrysen-6-yl]aniline |
InChI |
InChI=1S/C54H38N2/c1-5-17-41(18-6-1)55(42-19-7-2-8-20-42)45-33-29-39(30-34-45)51-37-53-50-28-16-14-26-48(50)52(38-54(53)49-27-15-13-25-47(49)51)40-31-35-46(36-32-40)56(43-21-9-3-10-22-43)44-23-11-4-12-24-44/h1-38H |
Clave InChI |
ABEUYKFLMPMLPY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(C=C(C6=CC=CC=C65)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C14 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


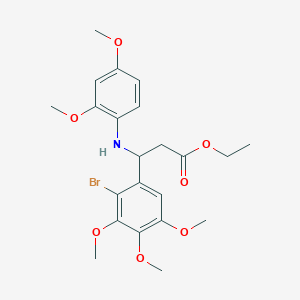
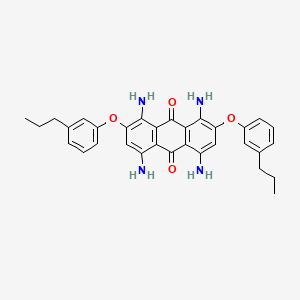
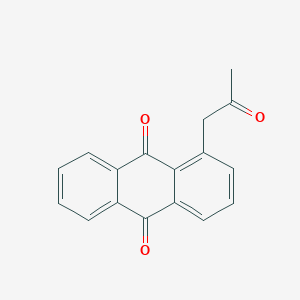
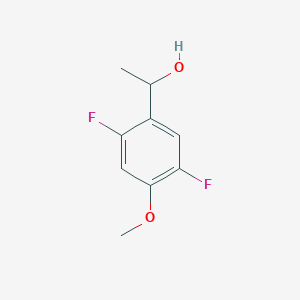
![8-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B15248756.png)
